1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride is a complex organic compound that combines pyrimidine and indole structures. This compound is notable for its potential applications in medicinal chemistry, particularly as a biochemical probe and as an enzyme inhibitor. Its unique molecular architecture allows for diverse interactions within biological systems, making it a subject of interest in various scientific fields.
This compound falls under the category of heterocyclic compounds, specifically those containing both pyrimidine and indole moieties. The compound can be classified as an amino acid derivative due to the presence of a carboxylic acid functional group. It is often synthesized for research purposes and is cataloged in chemical databases for its structural and functional properties .
The synthesis of 1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize batch reactions or continuous flow processes, which are more efficient for large-scale synthesis .
The molecular formula of 1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride can be represented as . Its structure features:
The compound's three-dimensional conformation allows for specific interactions with biological targets, which is critical for its function in medicinal chemistry .
1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride can participate in various chemical reactions:
The construction of pyrimidine-indole hybrid scaffolds requires precise sequential transformations. A patented approach begins with the regioselective N-alkylation of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid using 2-chloropyrimidine under inert atmosphere conditions. This reaction proceeds in polar aprotic solvents (DMF or acetonitrile) at 80-90°C for 12 hours, achieving 75-80% coupling efficiency before salt formation [1]. Critical stereochemical control is introduced earlier in the sequence via catalytic hydrogenation of (S)-indoline-2-carboxylic acid precursors. Platinum oxide (PtO₂) catalysts enable complete cis-fused ring saturation at 50 psi H₂ pressure in acetic acid, yielding the octahydroindole core with >95% diastereoselectivity and 85% isolated yield after recrystallization [4]. Alternative routes employ Diels-Alder cyclization strategies using nitroalkenes and vinyl acetates, followed by enzymatic resolution to obtain enantiopure octahydroindole intermediates [6].
Table 1: Hydrogenation Conditions for Octahydroindole Synthesis
Catalyst | Pressure (psi) | Solvent | Temperature (°C) | diastereomeric Ratio | Yield (%) |
---|---|---|---|---|---|
PtO₂ | 50 | Acetic acid | 25 | 95:5 (cis:trans) | 85 |
Pd/C (10%) | 60 | Ethanol | 50 | 85:15 | 72 |
Rh/Al₂O₃ | 70 | THF | 80 | 78:22 | 68 |
Post-functionalization involves protecting group strategies: tert-butyloxycarbonyl (Boc) protection of the secondary amine enables selective carboxyl group activation using N,N'-dicyclohexylcarbodiimide (DCCD). Subsequent pyrimidine coupling and acidic deprotection yield the target free base, which undergoes hydrochloride salt formation [1] [6].
Achieving C2 vs N1 selectivity during pyrimidine installation demands tailored catalytic systems. Palladium-based catalysts (Pd(OAc)₂/XPhos) enable Negishi cross-couplings between 2-bromopyrimidine and zinc-activated octahydroindole precursors, providing C2-arylated products with <5% N1-regioisomer formation [3]. Key to success includes rigorous exclusion of moisture and the use of tris(2-furyl)phosphine as a supporting ligand to suppress protodehalogenation side reactions. For N1-functionalization, copper(I) iodide/1,10-phenanthroline systems catalyze Ullmann-type couplings between 2-iodopyrimidine and octahydroindole, delivering N1-alkylated derivatives in 92% yield with <0.5% dialkylated impurities when conducted in refluxing toluene [6].
Table 2: Regioselectivity Control in Pyrimidine Coupling
Reaction Type | Catalyst System | Solvent | Temperature (°C) | N1: C2 Selectivity | Yield (%) |
---|---|---|---|---|---|
C2-Arylation | Pd(OAc)₂/XPhos | THF | 65 | 1:99 | 88 |
N1-Alkylation | CuI/1,10-phenanthroline | Toluene | 110 | 99:1 | 92 |
Radical coupling | FeCl₂/DTBP | DCE | 80 | 75:25 | 63 |
Stereoelectronic effects profoundly influence reactivity: Electron-deficient pyrimidines (e.g., 4,6-dichloro-2-methylpyrimidine) undergo N1-alkylation 15× faster than electron-rich analogs due to enhanced electrophilicity at C2 [3]. Additionally, solvent polarity critically modulates regioselectivity—aprotic polar solvents (DMF) favor N-alkylation by enhancing nucleophilicity of the octahydroindole nitrogen, while nonpolar media promote acid-catalyzed C2-functionalization pathways [6].
Hydrochloride crystallization serves dual purposes: purification and stabilization of the hygroscopic free base. Mechanistic studies reveal that proton transfer occurs preferentially at the pyrimidine N1 atom rather than the alicyclic amine, forming stable crystalline salts with delocalized charge distribution [4]. Optimal salt formation employs anhydrous HCl gas bubbling in ethyl acetate at 0-5°C, achieving 96% conversion efficiency and >99.5% chiral purity when starting from enantiomerically enriched free base. Critical parameters include strict temperature control (-5 to 0°C) to suppress racemization and stoichiometric HCl excess (1.05 equiv) to ensure complete salt formation [4].
Epimerization presents a major challenge during acid exposure. Salicylaldehyde (0.5 mol%) effectively suppresses racemization by forming a transient Schiff base that protects the α-stereocenter during HCl addition. This approach maintains >99% enantiomeric excess (ee) compared to 85% ee in unprotected systems [4]. Post-crystallization processing involves anti-solvent addition (methyl tert-butyl ether) to induce crystallization, followed by vacuum drying at 40°C to remove residual solvents to <300 ppm (ICH limits).
Solvent selection profoundly impacts the environmental footprint of hybrid scaffold synthesis. Life-cycle assessment studies identify ethanol-water (7:3 v/v) as optimal for hydrogenation steps, reducing the Process Mass Intensity (PMI) by 62% compared to traditional acetic acid systems while maintaining 83% yield [5]. Flow chemistry implementations enhance reaction efficiency: Continuous hydrogenation using packed-bed Pt/C reactors achieves full conversion in <10 minutes residence time, versus 12 hours in batch mode, while reducing catalyst loading from 5 mol% to 1.5 mol% [5].
Table 3: Solvent Optimization for Sustainable Synthesis
Reaction Step | Traditional Solvent | Green Alternative | PMI Reduction (%) | Yield Impact |
---|---|---|---|---|
Hydrogenation | Acetic acid | Ethanol-water (7:3) | 62 | -7% |
Pyrimidine coupling | DMF | 2-MeTHF | 58 | +3% |
Salt crystallization | Dichloromethane | Ethyl acetate | 71 | No change |
Atom economy calculations reveal that direct reductive amination strategies improve efficiency: Condensation of 2-pyrimidinecarboxaldehyde with octahydroindole followed by NaBH₄ reduction achieves 88% atom utilization versus 65% for stepwise protection/coupling/deprotection sequences [3] [5]. Additionally, in situ HCl generation replaces hazardous HCl gas: Chlorotrimethylsilane (TMSCl) hydrolysis in ethanol produces HCl stoichiometrically, enabling safer salt formation while reducing heavy metal contamination risks from commercial HCl sources [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4